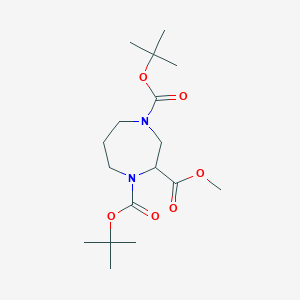
ethyl (R)-3-benzylpiperidine-1-carboxylate (2S,3S)-2,3-dihydroxysuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl ®-3-benzylpiperidine-1-carboxylate (2S,3S)-2,3-dihydroxysuccinate is a complex organic compound that features both piperidine and succinate moieties. The compound is chiral, possessing multiple stereocenters, which makes it an interesting subject for stereochemical studies. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ®-3-benzylpiperidine-1-carboxylate (2S,3S)-2,3-dihydroxysuccinate typically involves multi-step organic reactions. One common method involves the initial formation of the piperidine ring followed by the introduction of the benzyl group. The carboxylate and dihydroxysuccinate groups are then added through esterification and hydroxylation reactions, respectively. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl ®-3-benzylpiperidine-1-carboxylate (2S,3S)-2,3-dihydroxysuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions typically require specific conditions, such as controlled temperatures and pH levels, to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl ®-3-benzylpiperidine-1-carboxylate (2S,3S)-2,3-dihydroxysuccinate has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals due to its unique chemical properties
Wirkmechanismus
The mechanism of action of ethyl ®-3-benzylpiperidine-1-carboxylate (2S,3S)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is studied. The exact molecular targets and pathways can vary, but they often involve interactions with proteins and nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl ®-2-hydroxy-4-phenylbutanoate: Another chiral compound used in the synthesis of pharmaceuticals.
®-2,3-Dihydroxybutanoic acid: A compound with similar dihydroxysuccinate moiety.
Uniqueness
Ethyl ®-3-benzylpiperidine-1-carboxylate (2S,3S)-2,3-dihydroxysuccinate is unique due to its combination of piperidine and succinate moieties, which confer distinct chemical and biological properties. Its multiple stereocenters also make it a valuable compound for stereochemical studies and applications in asymmetric synthesis.
Eigenschaften
Molekularformel |
C19H27NO8 |
|---|---|
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;ethyl (3R)-3-benzylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO2.C4H6O6/c1-2-18-15(17)16-10-6-9-14(12-16)11-13-7-4-3-5-8-13;5-1(3(7)8)2(6)4(9)10/h3-5,7-8,14H,2,6,9-12H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-;1-,2-/m10/s1 |
InChI-Schlüssel |
RZCORPAOZICTCY-FYEOGULHSA-N |
Isomerische SMILES |
CCOC(=O)N1CCC[C@@H](C1)CC2=CC=CC=C2.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CCOC(=O)N1CCCC(C1)CC2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1,3-Oxathiolane-2-carboxylic acid, 5-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, [1R-[1alpha(2S*,5S*),2beta,5alpha]]-](/img/structure/B12337692.png)
![2-(Propan-2-yl)-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12337695.png)


